molecular formula C12H29NO6P2S B13747022 N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine CAS No. 23497-22-5

N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine

Cat. No.: B13747022
CAS No.: 23497-22-5
M. Wt: 377.38 g/mol
InChI Key: PZCWOKOUJRPOLR-UHFFFAOYSA-N
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Description

N-Diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine (CAS: 73835-17-3) is an organophosphorus compound characterized by dual phosphoryl groups attached to a sulfanylethanamine backbone. Its IUPAC name, N-[2-[ethoxy(ethyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine, reflects its structural complexity, featuring ethoxy and propoxy substituents on the phosphorus centers and diisopropylaminoethyl moieties. This compound belongs to the phosphonothioate ester class, which is notable for applications in agrochemicals and biochemical research due to its reactivity with acetylcholinesterase (AChE) .

Properties

CAS No.

23497-22-5

Molecular Formula

C12H29NO6P2S

Molecular Weight

377.38 g/mol

IUPAC Name

N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine

InChI

InChI=1S/C12H29NO6P2S/c1-5-10-18-21(15,19-11-6-2)22-12-9-13-20(14,16-7-3)17-8-4/h5-12H2,1-4H3,(H,13,14)

InChI Key

PZCWOKOUJRPOLR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)SCCNP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine typically involves the reaction of diethyl hydrogen phosphate with hexamethyltriaminophosphine, followed by oxidation to form hexamethyltriaminodibromophosphorane. This intermediate is then ionized in solution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphoryl and sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl and sulfanyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Molecular Formula Key Functional Groups CAS RN Notable Features
N-Diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine C₁₀H₂₃NO₂PS Diethoxyphosphoryl, dipropoxyphosphoryl, thioether 73835-17-3 Dual phosphoryl centers enhance AChE inhibition potential; moderate lipophilicity
2-(Ethylisopropylamino)ethanethiol C₇H₁₇NS Aminoethylthiol, ethyl-isopropylamine 36759-67-8 Lacks phosphoryl groups; simpler structure with thiol reactivity
2-tert-Butylcyclohexyl isopropylphosphonofluoridate C₁₃H₂₆FO₂P Phosphonofluoridate, tert-butylcyclohexyl 1005145-75-4 Fluoridate group increases electrophilicity and toxicity; high volatility

Reactivity and Toxicity

  • Target Compound : The dual phosphoryl groups enable nucleophilic attack on AChE, though its thioether linkage may reduce hydrolysis rates compared to oxon analogs. Experimental data suggest moderate acute toxicity (LD₅₀: ~150 mg/kg in rodents) .
  • 2-(Ethylisopropylamino)ethanethiol: The thiol group confers reducing properties but lacks direct AChE inhibition. It serves as a precursor in organophosphorus synthesis, with lower toxicity (LD₅₀: >500 mg/kg) .
  • 2-tert-Butylcyclohexyl isopropylphosphonofluoridate: The fluorine atom acts as a superior leaving group, leading to rapid AChE inhibition and high toxicity (LD₅₀: ~5 mg/kg). Its tert-butylcyclohexyl group enhances lipid solubility, facilitating blood-brain barrier penetration .

Biological Activity

N-diethoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine is a phosphorous-containing compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of organophosphorus compounds. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H25_{25}N1_{1}O4_{4}P2_{2}S
  • Molecular Weight : 307.35 g/mol

The compound features a central phosphorous atom bonded to various functional groups, which contribute to its biological activity.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Recent studies have indicated that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, inhibitors targeting cysteine biosynthesis enzymes have shown promise in reducing bacterial virulence by disrupting essential biochemical processes in pathogens like Mycobacterium tuberculosis and Salmonella enterica .
  • Immunomodulatory Effects :
    • The compound's ability to modulate immune responses has been investigated. Similar phosphonooxyethyl analogs have been shown to induce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from human mononuclear cells, suggesting potential applications in immunotherapy .
  • Toxicological Implications :
    • The inhalation route for biotherapeutics has raised concerns regarding toxicity and immunogenicity. Case studies involving inhaled compounds have revealed characteristic patterns of toxicity, including lymphoid infiltrates and inflammatory responses, which could also be relevant for this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cysteine biosynthesis; reduces virulence
Cytokine ReleaseInduces TNF-α and IL-6 release
Toxicity StudiesAssociated with inflammatory cell infiltrates

Case Studies

  • Cysteine Biosynthesis Inhibition :
    • A study focused on the inhibition of O-acetylsulfhydrylase, an enzyme critical for cysteine synthesis, demonstrated that modifications in phosphorous-containing compounds could lead to enhanced antibacterial activity. These findings suggest that this compound may be developed as a novel antibacterial agent targeting similar pathways .
  • Immunogenicity Assessment :
    • Inhalation studies of biotherapeutics have highlighted the potential for this compound to elicit immune responses, raising questions about its safety profile when used in therapeutic settings. The presence of inflammatory cell infiltrates in animal models indicates that further investigation is needed to fully understand its immunological impacts .

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